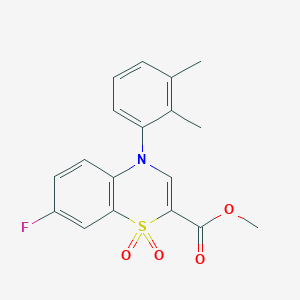
4-Bromo-3-ethylphenol
概要
説明
4-Bromo-3-ethylphenol: is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the fourth position and an ethyl group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Electrophilic Halogenation: One common method for synthesizing 4-Bromo-3-ethylphenol involves the electrophilic halogenation of 3-ethylphenol with bromine. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar halogenation process, often optimized for large-scale production. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 4-Bromo-3-ethylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-bromo-3-ethylcyclohexanol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions often require specific conditions, such as the presence of a base or a solvent like dimethyl sulfoxide (DMSO).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-), dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Quinones or other oxidized derivatives
Reduction: 4-bromo-3-ethylcyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 4-Bromo-3-ethylphenol serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenols on biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: Researchers explore the potential of this compound as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: 4-Bromo-3-ethylphenol can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
4-Bromo-2-ethylphenol: Similar structure but with the ethyl group at the second position.
3-Bromo-4-ethylphenol: Similar structure but with the bromine atom at the third position.
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness:
Positional Isomerism: The specific positioning of the bromine and ethyl groups in 4-Bromo-3-ethylphenol imparts unique chemical properties and reactivity compared to its isomers.
Chemical Reactivity: The presence of both bromine and ethyl groups on the phenol ring influences the compound’s reactivity in various chemical reactions, making it distinct from other bromophenols.
特性
IUPAC Name |
4-bromo-3-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRWHABCOLYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
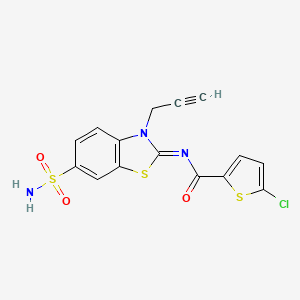
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
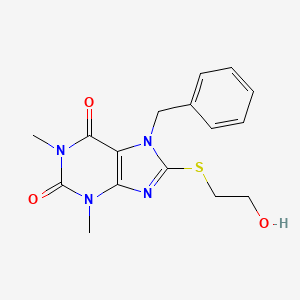
![diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B2404652.png)

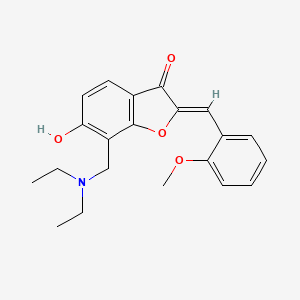
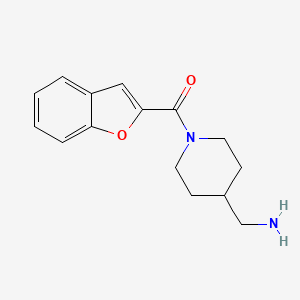
![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
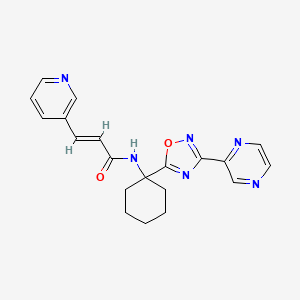
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)
![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)
